Dicamba-diglycoamine
Description
Properties
IUPAC Name |
2-(2-aminoethoxy)ethanol;3,6-dichloro-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3.C4H11NO2/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;5-1-3-7-4-2-6/h2-3H,1H3,(H,11,12);6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURLONWWPWCPIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)O)Cl)Cl.C(COCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4034366 | |
| Record name | Dicamba-diglycoamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104040-79-1 | |
| Record name | Dicamba diglycolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104040-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicamba-diglycoamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104040791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicamba-diglycoamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-aminoethoxy)ethanol;3,6-dichloro-2-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICAMBA-DIGLYCOAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53I19O3887 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Molecular Composition and Properties
Dicamba-diglycolamine consists of the dicamba anion () paired with the diglycolammonium cation (). The diglycolamine (DGA) base, chemically known as 2-(2-aminoethoxy)ethanol, provides a nonvolatile cationic counterion that minimizes vapor pressure (0.2 Pa at 25°C) and enhances environmental stability. The dissociation equilibrium in aqueous media is governed by:
This equilibrium shifts under alkaline conditions, favoring the free dicamba anion, which is critical for herbicidal activity.
Comparative Analysis of Dicamba Salts
The selection of DGA over alternative amines (e.g., dimethylamine, BAPMA) stems from its high boiling point (223°C) and low vapor pressure, which reduce post-application volatilization by 94% compared to dimethylamine formulations. Table 1 summarizes key physicochemical properties of common dicamba salts:
Table 1: Physicochemical Properties of Dicamba Salts
| Salt Type | Vapor Pressure (Pa) | Boiling Point (°C) | Water Solubility (g/L) |
|---|---|---|---|
| Diglycolamine (DGA) | 0.2 | 223 | 700 |
| Dimethylamine (DMA) | 1,423 | 7 | 850 |
| BAPMA | <0.1 | 232 | 620 |
| Sodium | 2.8 | 232 | 900 |
Synthesis of Dicamba-Diglycolamine
Neutralization Reaction Protocol
The primary synthesis route involves neutralizing dicamba acid with diglycolamine in a polar solvent system:
-
Reagents:
-
Dicamba acid (), purity ≥98%
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Diglycolamine (), purity ≥95%
-
Deionized water or ethanol-water co-solvent
-
-
Stoichiometry:
A 1:1 molar ratio of dicamba acid to DGA is maintained to ensure complete salt formation. Excess DGA (5–10 mol%) is often added to compensate for volatilization losses. -
Procedure:
-
Dissolve dicamba acid (1 mol) in 500 mL deionized water at 40–50°C.
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Slowly add diglycolamine (1.05 mol) under continuous stirring (500 rpm).
-
Adjust pH to 6.5–7.5 using hydrochloric acid or sodium hydroxide.
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Concentrate the solution via rotary evaporation to yield a 48–50% (w/w) dicamba-DGA concentrate.
-
Equation:
Solvent Selection and Phase Behavior
Aqueous systems are preferred for their high dicamba solubility (700 g/L at 25°C). Ethanol-water mixtures (30:70 v/v) enhance DGA solubility while preventing phase separation during concentration. Microemulsion formulations often incorporate nonionic surfactants (e.g., alkylpolyglucosides) to stabilize the oil-water interface, enabling up to 97% active ingredient recovery after accelerated aging.
Optimization of Reaction Conditions
Temperature and pH Control
Maintaining temperatures below 60°C during neutralization prevents dicamba degradation into 3,6-dichlorosalicylic acid. A pH range of 6.5–7.5 optimizes salt stability, as lower pH values promote free acid formation (volatility risk), while higher values induce hydroxide precipitation.
Table 2: Impact of pH on Dicamba-DGA Stability
| pH | Storage Stability (54°C, 14 days) | Free Acid Content (%) |
|---|---|---|
| 6.0 | 89% | 4.2 |
| 6.5 | 95% | 1.8 |
| 7.0 | 98% | 0.9 |
| 7.5 | 97% | 1.1 |
Stabilizer Additives
Inorganic chlorides (e.g., NaCl, ) at 0.1–0.5% (w/w) mitigate oxidation and hydrolysis, enhancing shelf life to >8 weeks at 40°C.
Purification and Isolation Techniques
Crystallization Avoidance
Dicamba-DGA’s high water solubility (700 g/L) precludes traditional crystallization. Instead, spray drying or lyophilization produces free-flowing powders with residual moisture <0.5%.
Microfiltration and Ultrafiltration
Post-neutralization, solutions are filtered through 0.2 µm membranes to remove particulate impurities. Ultrafiltration (10 kDa MWCO) eliminates high-molecular-weight byproducts.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection (λ = 230 nm) quantifies dicamba-DGA purity. A C18 column (5 µm, 250 × 4.6 mm) and acetonitrile-phosphate buffer (pH 2.5) mobile phase achieve baseline separation.
Table 3: HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column Temperature | 30°C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Retention Time | 8.2 min (dicamba-DGA) |
Chemical Reactions Analysis
Types of Reactions: The active compounds in the “Clarity” blend undergo various chemical reactions, including oxidation, reduction, and substitution. For example, the flavonoids in Ginkgo biloba can undergo oxidation to form quinones, which are potent antioxidants. Similarly, the triterpenoids in Centella asiatica can undergo reduction reactions to form bioactive metabolites.
Common Reagents and Conditions: Common reagents used in the extraction and preparation of the “Clarity” compound include ethanol, acetone, and water. The extraction process is typically carried out at room temperature or slightly elevated temperatures to ensure maximum yield of active compounds.
Major Products Formed: The major products formed from the extraction and preparation of the “Clarity” compound include flavonoids, triterpenoids, and other phytochemicals. These compounds are responsible for the cognitive-enhancing effects of the blend.
Scientific Research Applications
Weed Control in Crops
Dicamba-DGA is primarily used for post-emergent control of broadleaf weeds in crops such as:
- Soybeans
- Cotton
- Corn
- Sorghum
- Sugarcane
- Pastures and Rangelands
The herbicide is effective against various weed species, including Amaranthus, Conyza, and Bidens spp., which are often resistant to glyphosate .
Application Techniques
Dicamba-DGA can be applied using several methods:
- Broadcast Spraying : Common in large-scale farming.
- Wiper Application : Targeted application for controlling weeds without affecting crops.
- Tank Mixing : Often combined with glyphosate or other herbicides to enhance efficacy and broaden the spectrum of weed control .
Volatilization Characteristics
Research indicates that dicamba-diglycoamine is significantly less volatile than its dimethylamine counterpart, which reduces the risk of off-target movement and subsequent crop damage . Studies have quantified the vapor drift of dicamba during application, showing that with proper management practices, the environmental impact can be minimized.
Residual Effects and Soil Dynamics
The dynamics of dicamba in soil have been studied extensively. It has been observed that dicamba can persist in soil under certain conditions, affecting subsequent crops if not managed properly. The presence of crop residue can influence its leaching behavior and overall efficacy against target weeds .
Efficacy Trials
A study conducted on the efficacy of dicamba-DGA demonstrated that low application rates could achieve significant control over resistant weed populations. For instance, doses as low as 0.3 g a.e./ha were effective against certain weed species when applied correctly .
Impact on Non-target Plants
In trials assessing the impact on non-target plants, it was found that dicamba concentrations correlated with injury levels in sensitive crops located near treated areas. This highlights the importance of application timing and distance from sensitive crops to mitigate damage .
Summary of Key Findings
| Application Area | Key Findings |
|---|---|
| Crop Types | Effective on soybean, cotton, corn |
| Application Methods | Broadcast spraying, wiper application |
| Volatility | Less volatile than dimethylamine salt |
| Efficacy | Effective at low doses; significant control |
| Environmental Impact | Potential for off-target movement; requires management |
Mechanism of Action
The mechanism of action of the “Clarity” compound involves multiple molecular targets and pathways. The flavonoids in Ginkgo biloba, for example, enhance blood flow to the brain by inhibiting platelet aggregation and increasing nitric oxide production. The triterpenoids in Centella asiatica promote neurogenesis and synaptic plasticity by activating the brain-derived neurotrophic factor (BDNF) pathway. The combined effects of these phytochemicals result in improved cognitive function and mental clarity.
Comparison with Similar Compounds
Table 1: Chemical Properties of Dicamba Salts
| Salt Form | CAS RN | Molecular Formula | Molecular Mass (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Dicamba-diglycolamine | 104040-79-1 | C₈H₆Cl₂O₃·C₄H₁₁NO₂ | 326.17 | Ethylene glycol-linked amine; polar, hydrophilic |
| Dicamba-dimethylammonium | 2300-66-5 | C₈H₆Cl₂O₃·C₂H₇N | 273.14 | Compact amine; moderate solubility |
| Dicamba-potassium | 10007-85-9 | C₈H₆Cl₂O₃·K | 257.15 | Ionic bond; high water solubility |
| Dicamba-isopropylammonium | 55871-02-8 | C₈H₆Cl₂O₃·C₃H₉N | 287.15 | Branched alkyl chain; reduced volatility |
| Dicamba-BAPMA* | - | C₈H₆Cl₂O₃·C₇H₁₈N₂ | 353.23 | Bulky amine; low drift potential |
*BAPMA: N,N-Bis-(3-aminopropyl)methylamine .
Key Differences :
- Solubility : Potassium salts exhibit the highest water solubility due to ionic dissociation, while diglycolamine and BAPMA salts rely on hydrogen bonding for solubility .
- Molecular Mass : BAPMA and diglycolamine salts have higher masses, influencing formulation density and application rates .
pH Characteristics and Formulation Stability
The pH of spray mixtures significantly impacts herbicide efficacy and volatility. Dicamba-diglycolamine formulations typically maintain a pH of 4.7–7.7 , depending on additives like VaporGrip™, which stabilizes pH to reduce hydrolysis and volatilization .
Table 2: pH Profiles of Dicamba Formulations
| Formulation | pH Range (with water) | Additives | Stability Notes |
|---|---|---|---|
| DGA (diglycolamine) | 4.7–7.7 | None | Moderate stability; pH shifts under UV light |
| DGA + VaporGrip™ | 4.5–5.2 | Acetic acid/acetate | Enhanced stability; reduced volatility |
| BAPMA | 5.8–6.5 | None | High buffer capacity; minimal pH drift |
| Isopropylammonium | 6.0–7.0 | None | Susceptible to alkaline hydrolysis |
Comparison :
- BAPMA salts demonstrate superior buffering capacity, maintaining neutral pH even in alkaline spray tanks .
- DGA + VaporGrip™ lowers pH intentionally to limit dicamba’s conversion to volatile acid forms .
Volatility and Environmental Impact
Volatilization is a critical concern for dicamba, as airborne particles can damage non-target crops. Studies show that dicamba-diglycolamine with VaporGrip™ reduces volatility by 40–60% compared to non-stabilized DGA .
Table 3: Volatility Trends of Dicamba Salts
| Salt Form | Relative Volatility (%) | Key Factors Influencing Volatility |
|---|---|---|
| DGA | 100 (baseline) | High pH increases acid formation |
| DGA + VaporGrip™ | 40–60 | Acetic acid suppresses vaporization |
| BAPMA | 30–50 | Non-volatile amine; strong ionic bonding |
| Dimethylammonium | 120–150 | Low molecular weight; rapid evaporation |
Implications :
- Potassium and isopropylammonium salts are less volatile than dimethylammonium but more volatile than DGA .
Toxicological Profiles
However, dimethylammonium salts showed higher acute oral toxicity (LD₅₀: 750 mg/kg in rats) compared to DGA (LD₅₀: 1,200 mg/kg) .
Agricultural Efficacy and Usage Considerations
- DGA + VaporGrip™ : Dominates soybean markets due to optimized pH and volatility control .
- BAPMA : Preferred in high-pH soils but requires higher application rates due to molecular mass .
- Potassium Salt : Used in pre-emergent applications for rapid solubility but requires tank mixing with drift-reduction agents .
Biological Activity
Dicamba-diglycoamine (DGA) is a herbicide widely used in agricultural practices, particularly for controlling broadleaf weeds in crops such as soybeans and cotton. Understanding its biological activity is crucial for assessing its effectiveness, environmental impact, and potential off-target effects. This article consolidates various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of dicamba-DGA.
Dicamba is a synthetic auxin that mimics natural plant hormones, leading to uncontrolled growth in susceptible plants. The diglycoamine salt formulation enhances its solubility and reduces volatility compared to other formulations. This characteristic is essential for minimizing drift during application, which can lead to unintended damage to non-target crops.
Efficacy Against Target Weeds
Research indicates that dicamba-DGA is effective against a variety of weed species. A study evaluated the control efficacy of dicamba-DGA on several weed species, including Digitaria insularis, Conyza spp., and Amaranthus hybridus. The results demonstrated that low application rates could achieve significant control levels:
| Weed Species | Application Rate (g a.e. ha⁻¹) | Control Level (%) |
|---|---|---|
| Digitaria insularis | 0.3 | 100 |
| Conyza spp. | 0.05 | 90 |
| Amaranthus hybridus | 40.3 | 80 |
These findings suggest that dicamba-DGA can effectively manage resistant weed populations when applied correctly .
Off-Target Movement and Environmental Impact
One significant concern regarding dicamba-DGA is its potential for off-target movement, which can lead to damage in sensitive crops. A study assessed the off-target effects of dicamba-DGA on non-dicamba-tolerant soybeans, revealing substantial injury correlated with application distance:
| Distance from Application (m) | Injury Level (%) | Yield Reduction (%) |
|---|---|---|
| 0-10 | 50 | 30 |
| 10-20 | 30 | 15 |
| >20 | 10 | 5 |
The study concluded that even at distances greater than 20 meters, dicamba-DGA could still cause significant crop injury, emphasizing the need for careful application practices .
Volatilization Studies
Volatilization is another critical factor influencing the biological activity of dicamba-DGA. A study conducted in Brazil assessed the volatilization rates of dicamba-DGA under varying environmental conditions:
| Condition | Volatilization Rate (%) |
|---|---|
| High Temperature (30°C) | 0.302 ± 0.045 |
| Moderate Temperature (25°C) | 0.150 ± 0.025 |
| Low Temperature (20°C) | 0.023 ± 0.003 |
The results indicated that higher temperatures significantly increased the volatilization of dicamba-DGA, suggesting that application timing should consider weather conditions to minimize losses through volatilization .
Case Study: Dicamba Drift Incidents
A series of field studies were conducted over two years to document drift incidents associated with dicamba-DGA applications. The findings revealed that drift could occur under specific meteorological conditions, leading to widespread crop damage:
- Location: Arkansas
- Year: 2014-2015
- Drift Incidents Reported: Over 200 cases
- Crops Affected: Non-dicamba-tolerant soybeans
These incidents prompted regulatory scrutiny and led to changes in application guidelines to mitigate drift risks .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Dicamba-diglycoamine, and how can purity be validated?
- Methodological Answer : Synthesis typically involves coupling dicamba with diglycolamine under controlled pH and temperature. Key steps include refluxing in anhydrous solvent (e.g., dichloromethane) with a carbodiimide coupling agent. Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and comparison against a certified reference standard. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should confirm structural integrity, with integration ratios matching theoretical values .
- Data Reliability : Include mass balance calculations and address impurities using gradient elution in HPLC. Reproducibility demands detailed reporting of solvent ratios, reaction times, and purification steps (e.g., column chromatography parameters) .
Q. How can researchers design initial toxicity assays for this compound in model organisms?
- Methodological Answer : Start with in vitro assays (e.g., brine shrimp lethality or Ames test for mutagenicity) to screen acute toxicity. For in vivo studies, use OECD guidelines (e.g., Test No. 423 for acute oral toxicity in rodents). Dose-response curves should span 3–5 logarithmic concentrations, with controls for solvent effects. Data must be analyzed using probit or logit regression to calculate LD₅₀/LC₅₀ values .
- Ethical Considerations : Adhere to institutional animal care protocols and minimize sample sizes via power analysis .
Advanced Research Questions
Q. What experimental strategies optimize this compound synthesis for higher yields while minimizing byproducts?
- Methodological Answer : Employ Design of Experiments (DoE) to evaluate variables (e.g., temperature, catalyst concentration, stoichiometry). Response Surface Methodology (RSM) can model interactions between factors. For example, a Central Composite Design (CCD) with 3–5 center points identifies optimal conditions. Validate using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify byproducts like unreacted dicamba or ester derivatives .
- Data Analysis : Use ANOVA to determine significance of factors and lack-of-fit tests to assess model adequacy. Report confidence intervals for predicted yields .
Q. How should researchers resolve contradictions in environmental persistence data for this compound across studies?
- Methodological Answer : Conduct a meta-analysis of published half-life (t₁/₂) values under varying conditions (pH, soil type, microbial activity). Use mixed-effects models to account for study heterogeneity. If contradictions persist, perform controlled degradation experiments with standardized soil matrices (e.g., OECD Guideline 307) and LC-MS/MS quantification. Cross-validate findings using isotope-labeled analogs to trace degradation pathways .
- Critical Evaluation : Assess whether discrepancies arise from methodological differences (e.g., extraction efficiency, detection limits) or environmental variables .
Q. What advanced techniques elucidate the mode of action of this compound in non-target plant species?
- Methodological Answer : Combine transcriptomic (RNA-Seq) and metabolomic (LC-HRMS) profiling to identify disrupted pathways. Use CRISPR-Cas9-edited plant lines to validate candidate genes (e.g., auxin receptors). For spatial resolution, apply matrix-assisted laser desorption/ionization (MALDI) imaging to localize the compound in plant tissues .
- Data Integration : Apply weighted gene co-expression network analysis (WGCNA) to link gene expression shifts with metabolite changes. Confirm hypotheses via enzyme inhibition assays (e.g., acetyl-CoA carboxylase activity) .
Q. How can computational models predict this compound’s interaction with soil organic matter?
- Methodological Answer : Use molecular dynamics (MD) simulations with force fields (e.g., CHARMM) to model binding energies between the compound and humic acids. Validate predictions with batch adsorption experiments (Langmuir/Freundlich isotherms) and Fourier-Transform Infrared (FTIR) spectroscopy to detect functional group interactions .
- Parameterization : Calibrate models using experimental Koc (organic carbon partition coefficient) values. Address uncertainties via Monte Carlo sampling .
Methodological and Ethical Considerations
Q. What validation criteria are essential for analytical methods quantifying this compound in complex matrices?
- Methodological Answer : Follow ICH Q2(R1) guidelines for linearity (R² ≥ 0.995), precision (%RSD < 5%), accuracy (spiked recovery 90–110%), and sensitivity (LOD ≤ 0.1 ppm). Include matrix-matched calibration to correct for ion suppression/enhancement in LC-MS/MS .
Q. How can interdisciplinary approaches improve understanding of this compound’s ecotoxicology?
- Methodological Answer : Collaborate with microbiologists to assess soil microbial diversity shifts (via 16S rRNA sequencing) and with hydrologists to model leaching potential using HYDRUS-1D. Integrate data into ecological risk assessment frameworks (e.g., EPA’s ECOTOX) .
Q. What ethical frameworks guide long-term field studies on this compound’s environmental impact?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
